

Application Notes and Protocols: Dipotassium Phosphite for Potato Late Blight Management

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Compound of Interest

Compound Name: *Dipotassium phosphite*

CAS No.: 13492-26-7

Cat. No.: B083143

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipotassium phosphite, a salt of phosphorous acid, has demonstrated significant efficacy in the management of potato late blight, caused by the oomycete *Phytophthora infestans*. Its mode of action is multifaceted, involving both direct inhibition of pathogen growth and the induction of host defense responses, a phenomenon known as systemic acquired resistance (SAR).^{[1][2]} These application notes provide a comprehensive overview of **dipotassium phosphite** application rates, experimental protocols for its evaluation, and insights into its mechanism of action against *P. infestans*.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application and efficacy of **dipotassium phosphite** for controlling potato late blight.

Table 1: Foliar Application Rates and Efficacy of **Dipotassium Phosphite**

Application Rate (Active Ingredient)	Application Frequency & Duration	Efficacy Metric	Efficacy Results	Reference
0.5% (v/v) solution (e.g., 0.5 g/100 mL)	Five times bi-weekly during the growing season	Disease Severity	Significantly decreased disease symptoms compared to untreated controls.[1]	[1]
5.8 L/ha	Every second week for five applications	Foliar Blight Suppression	Provided good suppression of late blight, comparable to a weekly chlorothalonil program.[3]	[3]
2.5 g a.i./liter	Not specified	Foliar Blight Control	Provided efficacy similar to conventional contact fungicides like mancozeb and chlorothalonil.[4]	[4]
1% KPhi (equivalent to 3 L/ha)	Several foliar applications	Tuber Blight Reduction	Reduced the sensitivity of tubers to P. infestans by about 50%.	
10 pt/acre	Three applications at two-week intervals, starting at row closure	Tuber Protection	Effective in protecting tubers from pink rot and late blight.[5]	[5]

Table 2: Post-Harvest Application Rates and Efficacy of **Dipotassium Phosphite**

Application Rate	Application Method	Efficacy Metric	Efficacy Results	Reference
12.8 fl oz/ton of tubers	Applied in 0.5 gallons of water/ton as tubers are placed into storage	Tuber Blight Prevention	Keeps healthy tubers from being infected during harvest and handling.	

Table 3: Combined Application with Conventional Fungicides

Dipotassium Phosphite Rate	Fungicide & Rate	Application Schedule	Efficacy Results	Reference
Not specified	Reduced dose of chlorothalonil	Alternating or in combination	Provided the best late blight suppression in the field.[6]	[6]
Not specified	Reduced dose of Cymoxanil + Famoxadone + Difenconazole (CFD)	Combined treatment	Resulted in the same level of protection as the full doses of fungicides, with up to 99% lower disease severity than the untreated control.[6]	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Field Trial Protocol for Evaluating Foliar Application Efficacy

- Objective: To assess the efficacy of **dipotassium phosphite** in controlling potato late blight on foliage and tubers under field conditions.
- Experimental Design: Randomized complete block design with four replicates. Plots consist of multiple rows of a susceptible potato cultivar (e.g., 'Shepody' or 'Russet Burbank').^[3]
- Treatments:
 - Untreated Control (water spray).
 - **Dipotassium Phosphite**: Applied at a rate of 5.8 L/ha every two weeks for a total of five applications.^[3]
 - Standard Fungicide Control: e.g., Chlorothalonil at 2 L/ha applied weekly.^[3]
 - Combination Treatment: Alternating applications of **dipotassium phosphite** and the standard fungicide.
- Application: Fungicides are applied using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume of solution per unit area. Applications typically begin before the onset of disease symptoms and continue throughout the growing season.
- Inoculation (if natural infection is insufficient): Inoculate plants in the late evening by spraying a suspension of *P. infestans* sporangia (e.g., 5×10^3 sporangia/mL) in distilled water.
- Disease Assessment:
 - Foliar Blight: Assess disease severity weekly by estimating the percentage of leaf area affected by late blight lesions. Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over time.^[6]
 - Tuber Blight: At harvest, and after a period of storage (e.g., 2 months), visually inspect tubers for late blight symptoms and record the incidence (% of infected tubers) and severity.^[7]

- Data Analysis: Analyze AUDPC values, final disease severity, and tuber blight incidence using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD).

2. Detached Leaf Assay Protocol

- Objective: To rapidly evaluate the protective effect of **dipotassium phosphite** against *P. infestans* on potato leaves.
- Plant Material: Use fully expanded, healthy leaves from potato plants grown under controlled conditions.
- Treatments:
 - Spray leaves with a 0.5% (v/v) solution of **dipotassium phosphite** until runoff.[1]
 - Spray control leaves with distilled water.
- Inoculation: After the treatment has dried (e.g., 24-48 hours later), place a droplet of *P. infestans* sporangial suspension (e.g., 10 µL of 1×10^5 sporangia/mL) on the abaxial surface of each leaflet.
- Incubation: Place the leaves in a high-humidity chamber (e.g., a sealed plastic box with moist paper towels) at a controlled temperature (e.g., 15-18°C) with a photoperiod.
- Disease Assessment: Measure the lesion diameter daily for 5-7 days post-inoculation.
- Data Analysis: Compare the lesion growth rates between treated and control leaves using appropriate statistical tests.

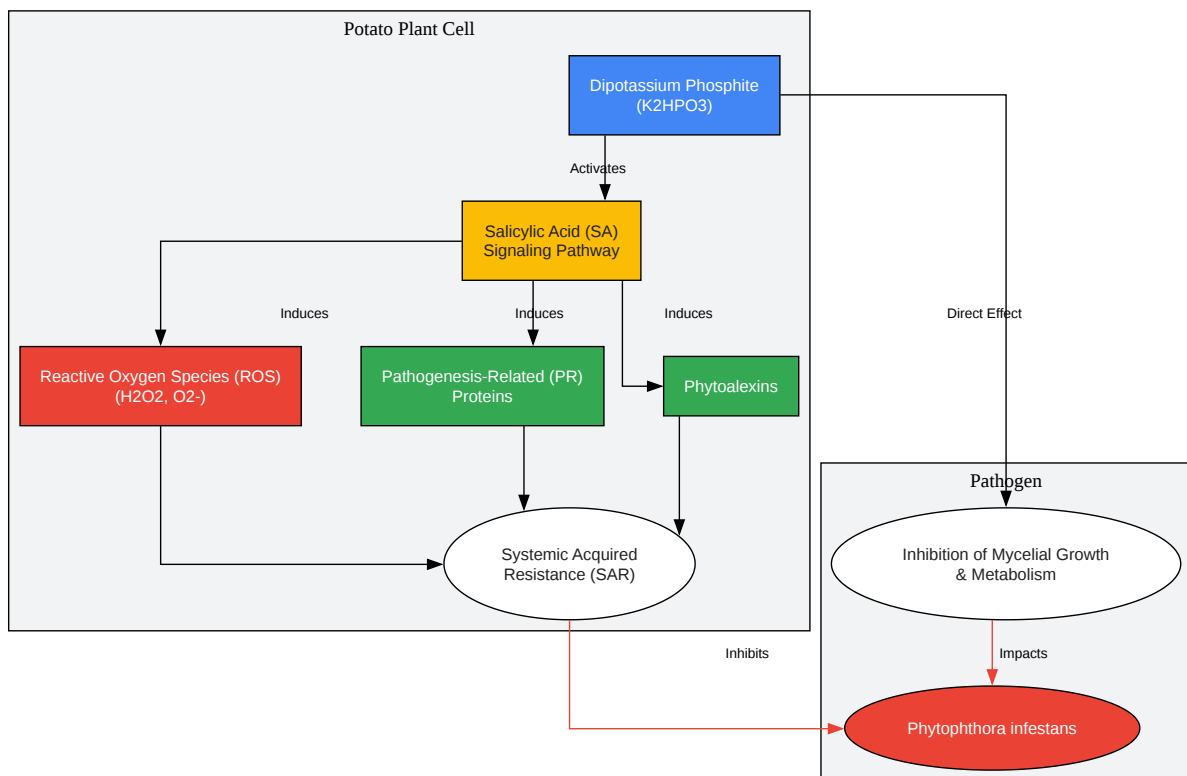
Signaling Pathways and Mode of Action

Dipotassium phosphite exhibits a dual mode of action against *P. infestans*.

- Direct Effect: Phosphite ions can directly inhibit the mycelial growth and metabolism of *P. infestans*. [2][8]

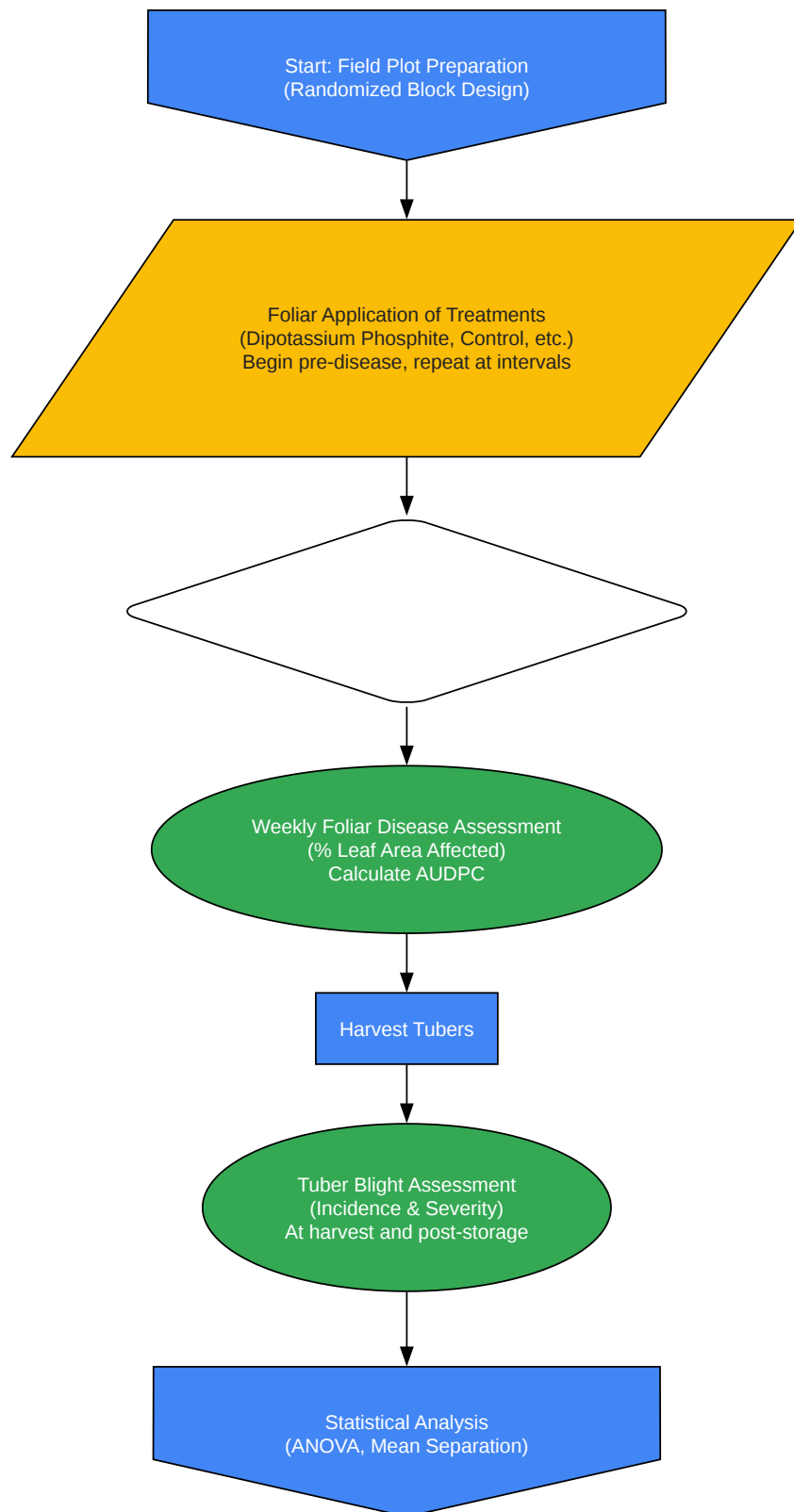
- Indirect Effect (Host Defense Induction): Phosphite acts as a biostimulant, priming the plant's defense mechanisms. This involves the activation of the salicylic acid (SA) signaling pathway, leading to the production of pathogenesis-related (PR) proteins, phytoalexins, and an oxidative burst (production of reactive oxygen species like H₂O₂ and superoxide anion). [1][2] This systemic acquired resistance (SAR) helps the plant to more effectively combat the pathogen.

Diagrams



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Caption: Dual mode of action of **dipotassium phosphite** against *P. infestans*.



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Caption: General experimental workflow for a field trial.

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